molecular formula C24H20N2O3 B11558537 2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate

2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11558537
M. Wt: 384.4 g/mol
InChI Key: SRWDQBZEKUUMIF-QAWWPKJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves the condensation of an aromatic aldehyde with an aromatic amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol until the formation of the Schiff base is complete .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction typically produces amines .

Scientific Research Applications

2-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules makes it a potential candidate for enzyme inhibition and other biological activities .

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

[2-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H20N2O3/c1-18-8-7-12-20(16-18)24(28)26-25-17-21-11-5-6-13-22(21)29-23(27)15-14-19-9-3-2-4-10-19/h2-17H,1H3,(H,26,28)/b15-14+,25-17+

InChI Key

SRWDQBZEKUUMIF-QAWWPKJNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.